molecular formula C16H16O B11885341 Cyclohexanone, 3-(1-naphthalenyl)- CAS No. 161496-96-4

Cyclohexanone, 3-(1-naphthalenyl)-

Cat. No.: B11885341
CAS No.: 161496-96-4
M. Wt: 224.30 g/mol
InChI Key: AUCXEQITWZQJIC-UHFFFAOYSA-N
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Description

3-(Naphthalen-1-yl)cyclohexanone is an organic compound with the molecular formula C16H16O. It is characterized by a cyclohexanone ring substituted with a naphthalene moiety at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Naphthalen-1-yl)cyclohexanone can be synthesized through the condensation of naphthaldehyde with cyclohexanone. The reaction typically involves the use of a base such as sodium ethoxide or potassium tert-butoxide to facilitate the formation of the desired product . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for 3-(Naphthalen-1-yl)cyclohexanone are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-1-yl)cyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted naphthalene derivatives .

Comparison with Similar Compounds

Similar Compounds

    2-(Naphthalen-1-yl)cyclohexanone: Similar in structure but with the naphthalene moiety at the 2-position.

    1-(Naphthalen-1-yl)ethanone: A simpler ketone with a naphthalene ring.

    Naphthalen-1-ylmethanol: An alcohol derivative of naphthalene.

Uniqueness

3-(Naphthalen-1-yl)cyclohexanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

161496-96-4

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

3-naphthalen-1-ylcyclohexan-1-one

InChI

InChI=1S/C16H16O/c17-14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-2,4-6,9-10,13H,3,7-8,11H2

InChI Key

AUCXEQITWZQJIC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=O)C1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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